(R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one
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Overview
Description
(R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one, also known as IR3535, is an insect repellent that has been used in various products to protect against mosquito and tick bites. It was first synthesized in the 1970s and has since gained popularity due to its effectiveness and safety profile.
Mechanism of Action
The mechanism of action of (R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one as an insect repellent is not fully understood. It is believed to work by interfering with the insect's olfactory receptors, making it difficult for them to locate and bite their host.
Biochemical and Physiological Effects:
This compound has been shown to have no significant effects on human health, including on the skin, eyes, and respiratory system. It is also non-irritating and non-sensitizing to the skin, making it a safe choice for use in insect repellent products.
Advantages and Limitations for Lab Experiments
One advantage of using (R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one in lab experiments is its safety profile. It is non-toxic to humans and animals, making it a suitable choice for use in experiments involving insects. However, its effectiveness as an insect repellent may vary depending on the species of insect being studied.
Future Directions
There are several future directions for research on (R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one. One area of interest is in developing more effective formulations of this compound for use in insect repellent products. Another area of research is in exploring the potential of this compound as a plant-based insecticide. Additionally, further studies are needed to fully understand the mechanism of action of this compound as an insect repellent.
Synthesis Methods
The synthesis of (R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one involves a multistep process that starts with the reaction of isobutyraldehyde and cyclohexanone to form 4-isopropylcyclohexanone. This intermediate is then reacted with methylmagnesium bromide to form (R)-4-isopropyl-3-methyl-2-cyclohexen-1-one. The final step involves the resolution of the racemic mixture to obtain the desired (R)-enantiomer.
Scientific Research Applications
(R)-4-Isopropyl-3-methyl-2-cyclohexene-1-one has been extensively studied for its insect repellent properties and has been found to be effective against a wide range of insects, including mosquitoes, ticks, and flies. Its safety profile has also been evaluated, and it has been found to be non-toxic to humans and animals.
properties
IUPAC Name |
(4R)-3-methyl-4-propan-2-ylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h6-7,10H,4-5H2,1-3H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICMFKWTWAPKCB-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CCC1C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC[C@@H]1C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.